Benzo[b]thiophene-3-carbonitrile

Catalog No.
S683998
CAS No.
24434-84-2
M.F
C9H5NS
M. Wt
159.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[b]thiophene-3-carbonitrile

CAS Number

24434-84-2

Product Name

Benzo[b]thiophene-3-carbonitrile

IUPAC Name

1-benzothiophene-3-carbonitrile

Molecular Formula

C9H5NS

Molecular Weight

159.21 g/mol

InChI

InChI=1S/C9H5NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H

InChI Key

WBXHAYDGMCONLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C#N

The exact mass of the compound Benzo[b]thiophene-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pharmaceutical Drug Discovery:

BT3CN serves as a precursor in the synthesis of several pharmaceutical drugs, including:

  • Misoprostol: A medication used to prevent and treat stomach ulcers Source: National Library of Medicine, "[Misoprostol - PubChem: )"]
  • Ticagrelor: A medication used to prevent blood clots in people with a history of heart attack or stroke Source: National Library of Medicine, "[Ticagrelor - PubChem: )"]

Synthesis of Other Organic Molecules:

BT3CN is a valuable intermediate for the synthesis of various organic molecules, including:

  • Fatty acids: These are essential for human health and play a crucial role in various biological processes Source: National Institutes of Health, "[Fatty Acids: )"]
  • Dicoumarins: These are a class of naturally occurring compounds with diverse biological activities, including anticoagulant properties Source: ScienceDirect, "[Dicoumarol: "]
  • Steroids: These are a group of organic compounds with a wide range of biological functions, including cholesterol and hormones Source: National Institutes of Health, "[Steroids: )"]

Investigation of Novel Materials:

The unique properties of BT3CN, such as its photothermal properties, have made it a subject of research for potential applications in developing novel materials:

  • Photothermal therapy: This involves using light to generate heat for therapeutic purposes Source: National Cancer Institute, "[Photodynamic Therapy (PDT): )"]
  • Solar energy conversion: This field explores methods for converting solar energy into other forms of energy, such as electricity Source: Department of Energy, "[Solar Energy Technologies Office: )"]

Benzo[b]thiophene-3-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a benzo[b]thiophene ring fused with a carbonitrile functional group. The molecular formula for this compound is C9H5NSC_9H_5NS, and it has a molecular weight of approximately 159.21 g/mol. This compound features significant aromatic character due to the presence of the thiophene ring, contributing to its chemical stability and potential reactivity in various

Benzo[b]thiophene-3-carbonitrile can undergo several chemical transformations, including:

  • Nucleophilic Substitution: The carbonitrile group can act as a leaving group, allowing nucleophiles to attack the carbon adjacent to the nitrogen.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, leading to various derivatives.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under specific conditions.

These reactions are critical for synthesizing derivatives with enhanced biological or chemical properties.

Benzo[b]thiophene derivatives have been studied for their biological activities. Specifically, compounds related to benzo[b]thiophene-3-carbonitrile exhibit:

  • Anti-inflammatory Properties: Some derivatives have shown effectiveness in reducing inflammation, making them candidates for therapeutic applications .
  • Anticancer Activity: Recent studies indicate that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and cervical carcinoma . This activity is attributed to structural features that enhance interaction with biological targets.

Several synthetic routes have been developed for producing benzo[b]thiophene-3-carbonitrile:

  • Copper-Catalyzed Reactions: A notable method involves the use of copper(I) catalysts for intramolecular C-S bond formation, allowing for efficient synthesis from appropriate precursors like o-halophenyl acetonitriles .
  • Alkylation Reactions: Alkylation of 2-amino derivatives of benzo[b]thiophene-3-carbonitrile has been successfully performed using chloroacetone and other alkyl halides, yielding various functionalized products .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process, reducing the number of steps and improving yields .

Benzo[b]thiophene-3-carbonitrile and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drugs for treating inflammatory diseases and cancers.
  • Material Science: The unique electronic properties of benzo[b]thiophene compounds make them suitable for applications in organic electronics and photovoltaic devices.
  • Agricultural Chemicals: Some derivatives are investigated for their potential use as agrochemicals due to their biological activity against pests.

Studies on the interactions of benzo[b]thiophene-3-carbonitrile with biological macromolecules reveal insights into its mechanism of action. For instance:

  • Molecular Docking Studies: These studies help predict how benzo[b]thiophene derivatives bind to specific targets, providing a basis for understanding their anticancer properties .
  • In vitro Assays: Evaluations against cancer cell lines demonstrate the effectiveness of certain derivatives in inhibiting cell proliferation, highlighting their potential therapeutic roles.

Several compounds share structural similarities with benzo[b]thiophene-3-carbonitrile. Here are some notable examples:

Compound NameSimilarity ScoreUnique Features
Benzo[b]thiophene-2-carbonitrile0.79Different position of the carbonitrile group
2-(1-(Thiophen-2-yl)ethylidene)malononitrile0.72Contains an additional thiophenic moiety
4-(Methylsulfonyl)benzonitrile0.62Features a sulfonyl group enhancing reactivity
2-Amino-5-methylthiophene-3-carbonitrile0.62Amino substitution may enhance biological activity
Benzo[b]thiophene-3-carbaldehyde0.71Contains an aldehyde group instead of a nitrile

These compounds illustrate the diversity within the thiophene family and highlight how modifications can lead to variations in biological activity and chemical properties.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzo[b]thiophene-3-carbonitrile

Dates

Last modified: 08-15-2023

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